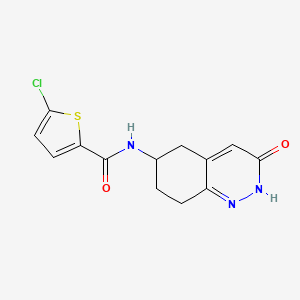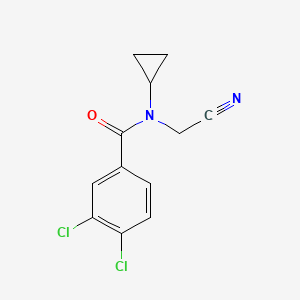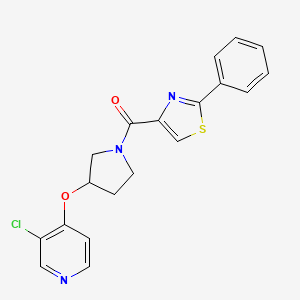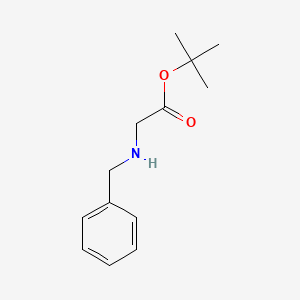
Tert-butyl 2-(benzylamino)acetate
Descripción general
Descripción
Tert-butyl 2-(benzylamino)acetate is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 . It is used in life science research, particularly in the field of amino acid derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 221.30 . Specific physical and chemical properties such as boiling point, melting point, and solubility are not detailed in the search results.Aplicaciones Científicas De Investigación
Synthesis Applications
Spirocyclic Indoline Lactone Synthesis : A study demonstrated the use of tert-butyl [2-(benzylideneamino)phenyl]acetate in the synthesis of spirocyclic indoline lactones, contributing to advancements in organic synthesis methods (Hodges, Wang & Riley, 2004).
Fujiwara-Moritani Reactions : An alternative to benzoquinone for room-temperature Fujiwara-Moritani reactions was identified using tert-butyl perbenzoate, highlighting its role in synthetic chemistry (Liu & Hii, 2011).
Alkylation of Acetates : In a key study, acetates were alkylated with primary alcohols and diols in the presence of tert-BuOK, showcasing the potential of tert-butyl acetate in synthesizing important carboxylates (Iuchi, Obora & Ishii, 2010).
Material Science and Catalysis
Organogelation and Chemosensors : The role of tert-butyl groups in the formation of organogels and fluorescent sensory materials for detecting acid vapors was explored, demonstrating its application in material science (Sun et al., 2015).
Catalytic Alkylation : Tert-butyl compounds were used in the catalytic alkylation of aryl Grignard reagents, indicating their potential in improving reaction efficiencies (Qian, Dawe & Kozak, 2011).
Bioorganic and Medicinal Chemistry
Enhancement of Drug Cytotoxicity : A study revealed that tert-butyl dimethyl silyl groups can enhance the cytotoxicity of certain compounds against human tumor cells, suggesting implications in medicinal chemistry (Donadel et al., 2005).
Photocatalytic Drug Degradation : Research on the photocatalytic transformation of salbutamol, a pharmaceutical agent, utilized tert-butylamino groups, showing the relevance of tert-butyl compounds in environmental applications (Sakkas et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-(benzylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAHTSUPDIUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

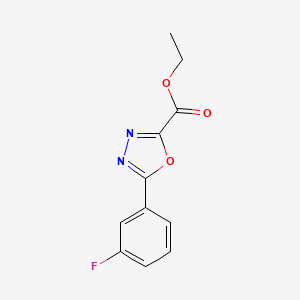
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734368.png)

![(2S)-3-[4-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2734373.png)

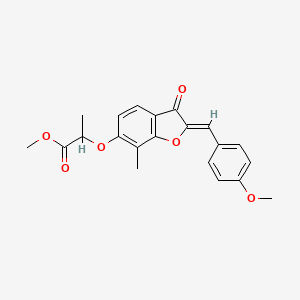
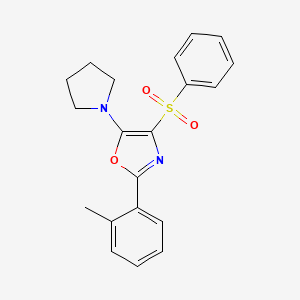
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)
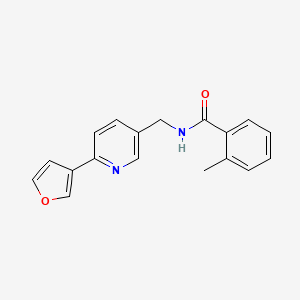
![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)
